BMS-37

Immuno-oncology PD-1/PD-L1 inhibition Small molecule inhibitors

BMS-37 is a non-peptidic PD-L1 dimer stabilizer with an intermediate IC50 of ~100 nM, avoiding complete pathway saturation seen with more potent BMS-series analogs (e.g., BMS-1166 at 1.4 nM). Its well-characterized cytotoxicity window (EC50 3–6 µM in Jurkat T cells) enables clean separation of immune checkpoint modulation from direct T-cell toxicity. As a validated PROTAC warhead scaffold with defined water-mediated binding interactions (PDB: 5N2D), BMS-37 is the optimal choice for SAR studies, PROTAC design, and T-cell exhaustion co-culture assays requiring dose-dependent PD-1/PD-L1 blockade.

Molecular Formula C27H32N2O4
Molecular Weight 448.563
Cat. No. B1192399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-37
SynonymsBMS-37;  BMS 37;  BMS37
Molecular FormulaC27H32N2O4
Molecular Weight448.563
Structural Identifiers
SMILESCC(NCCNCC1=C(OC)C=C(OCC2=C(C)C(C3=CC=CC=C3)=CC=C2)C=C1OC)=O
InChIInChI=1S/C27H32N2O4/c1-19-22(11-8-12-24(19)21-9-6-5-7-10-21)18-33-23-15-26(31-3)25(27(16-23)32-4)17-28-13-14-29-20(2)30/h5-12,15-16,28H,13-14,17-18H2,1-4H3,(H,29,30)
InChIKeyOYNIISWIMDFFAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-37: A Structurally Validated Small Molecule PD-L1 Dimer Stabilizer for Advanced Immune Checkpoint Research


BMS-37 (CAS 1675202-20-6) is a synthetic small molecule inhibitor of the PD-1/PD-L1 immune checkpoint, belonging to the BMS series of non-peptidic, orally bioavailable compounds developed by Bristol-Myers Squibb. It functions by directly binding to PD-L1 and stabilizing its dimeric form, thereby blocking the protein-protein interaction with PD-1 [1]. As a diaryl ether derivative with a molecular weight of 448.55 g/mol, it serves as a critical chemical probe for studying T-cell exhaustion and as a foundational ligand for the rational design of next-generation targeted protein degraders (PROTACs) [2].

Critical Differentiation of BMS-37 Within the BMS Inhibitor Series for Precise Research Applications


While multiple BMS-series compounds inhibit the PD-1/PD-L1 interaction by stabilizing a PD-L1 dimer, their divergent binding affinities, off-target profiles, and molecular architectures preclude direct functional substitution. The BMS series exhibits a wide range of potencies, with IC50 values spanning from low nanomolar (e.g., 1.4 nM for BMS-1166) to high nanomolar (e.g., 146 nM for BMS-8), as well as distinct structural features that dictate their interaction with specific PD-L1 residues and their suitability as PROTAC warheads [1]. Furthermore, key differences in nonspecific cytotoxicity against immune cells, such as the 3-6 µM EC50 of BMS-37 in modified Jurkat T cells, are critical determinants for experimental design and data interpretation in immuno-oncology studies .

Quantitative Evidence for Selecting BMS-37 Over Close Analogs: A Comparative Analysis


Head-to-Head Potency Comparison: BMS-37 vs. BMS-8, BMS-200, and BMS-202

In a direct comparative study using a self-docking protocol and reported IC50 values, BMS-37 demonstrates an IC50 of 100 nM against the PD-L1/PD-1 complex. This positions its potency as intermediate within the early BMS series: it is approximately 1.5-fold more potent than BMS-8 (IC50 = 146 nM) and 1.3-fold less potent than BMS-200 (IC50 = 80 nM), while being approximately 5.6-fold less potent than the higher-affinity BMS-202 (IC50 = 18 nM) [1]. This distinct potency tier is crucial for experiments where a moderate degree of PD-1/PD-L1 blockade is desired to avoid complete pathway saturation.

Immuno-oncology PD-1/PD-L1 inhibition Small molecule inhibitors HTRF assay

Comparative Structural and Functional Analysis of PD-L1 Binding Interactions

Fragment molecular orbital (FMO) calculations and interaction mapping reveal that BMS-37 forms a unique water molecule-mediated hydrogen bonding network with PD-L1 residues Asp122, Lys124, and Tyr123, a feature shared with its methoxy group by BMS-202, but distinct from the carboxyl and hydroxyl group-mediated interactions of BMS-8, BMS-200, and BMS-1001 [1]. While all compounds stabilize the PD-L1 dimer, the specific residue engagement of BMS-37, as visualized in crystallographic studies (PDB ID: 5N2D), suggests a distinct binding mode that may influence the conformation and stability of the resulting dimeric complex compared to its analogs [2].

Structural biology PD-L1 dimerization Molecular docking Structure-activity relationship

Differentiated Utility as a PROTAC Ligand Scaffold for Targeted Protein Degradation

BMS-37 is specifically validated and widely employed as a PD-L1 ligand scaffold for the rational design and synthesis of PROTAC (Proteolysis Targeting Chimera) molecules [1]. This application leverages its moderate binding affinity (IC50 = 100 nM) and well-characterized binding mode to PD-L1 to create heterobifunctional degraders. For instance, the BMS-37-derived PROTAC, BMS-37-C3, has been demonstrated to reduce PD-L1 protein levels in a dose- and time-dependent manner, a functional property not uniformly shared or reported for all BMS analogs . While BMS-202 and others can also be used, BMS-37 is frequently cited as a preferred starting point due to its balanced properties.

PROTAC Targeted protein degradation Immuno-oncology Chemical biology

Cytotoxicity Profile in Modified Jurkat T Cells: A Critical Differentiator for Immune Cell Assays

BMS-37 exhibits a defined nonspecific cytotoxicity profile, with an EC50 value of 3-6 µM against modified Jurkat T cells . This quantitative window between its PD-1/PD-L1 inhibitory activity (IC50 ~100 nM) and its cytotoxic threshold is a critical parameter for experimental design. For comparison, while BMS-1001 is noted for its low cellular toxicity, and BMS-202 shows proliferation inhibition (IC50 = 15 µM in SCC-3 cells) [1], the specific 3-6 µM EC50 range for BMS-37 in Jurkat cells provides a precise concentration limit for assays aiming to study T-cell exhaustion without confounding cytotoxic artifacts.

Cytotoxicity Jurkat T cells Immuno-oncology Off-target effects

Defined Application Scenarios for BMS-37 Based on Quantitative Differentiation


Mechanistic Studies Requiring Controlled PD-1/PD-L1 Pathway Modulation

BMS-37 is ideal for researchers investigating the nuanced effects of partial PD-1/PD-L1 blockade. Its intermediate potency (IC50 of 100 nM) avoids the complete pathway saturation associated with more potent inhibitors like BMS-202 (18 nM) or BMS-1166 (1.4 nM), allowing for the observation of subtle, dose-dependent cellular responses [1]. Its well-characterized cytotoxicity window (3-6 µM in Jurkat cells) enables experimental designs that reliably separate immune checkpoint modulation from direct T-cell toxicity .

Rational Design and Synthesis of Next-Generation PROTAC Degraders

As a validated PD-L1 ligand scaffold, BMS-37 serves as a critical starting point for the construction of heterobifunctional PROTAC molecules [1]. Its specific binding mode to the PD-L1 dimer, characterized by water-mediated interactions with key residues (Asp122, Lys124, Tyr123), provides a defined chemical handle for linker attachment, which is essential for maintaining target engagement in the final degrader . This application is supported by the development of functional degraders like BMS-37-C3, which have demonstrated target knockdown in cellular models [2].

Comparative Structural Biology and PD-L1 Dimer Stabilization Assays

BMS-37 is an essential tool for laboratories conducting structure-activity relationship (SAR) studies on PD-L1 dimerization. Its binding mode, as elucidated by X-ray crystallography (PDB ID: 5N2D) and FMO calculations, provides a reference point for distinguishing the molecular interactions of different chemical series [1]. Researchers can use BMS-37 as a control to benchmark the binding kinetics and dimer stabilization efficacy of novel small molecule PD-L1 inhibitors, particularly those designed to engage a similar binding pocket .

In Vitro T-Cell Exhaustion and Immune Checkpoint Rescue Assays

The defined potency and cytotoxicity profile of BMS-37 makes it a reliable reagent for co-culture assays modeling T-cell exhaustion. For instance, in studies using PD-1-expressing Jurkat cells co-cultured with PD-L1-expressing antigen-presenting cells, BMS-37 can be used at concentrations well below its 3-6 µM cytotoxic EC50 to effectively alleviate PD-L1-mediated suppression and restore T-cell receptor (TCR) signaling [1]. This enables the generation of robust and reproducible data on immune cell reactivation without confounding off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-37

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.